4,4,6-trimethyl-1H-pyrimidine-2-thiol
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Overview
Description
4,4,6-Trimethyl-1H-pyrimidine-2-thiol is a heterocyclic compound containing a pyrimidine ring with a thiol group at the 2-position
Preparation Methods
The synthesis of 4,4,6-trimethyl-1H-pyrimidine-2-thiol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors using sulfur-containing reagents. The most popular synthetic routes include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . Industrial production methods often involve the direct interaction of various 2-halo derivatives with sulfur-containing reagents under controlled conditions .
Chemical Reactions Analysis
4,4,6-Trimethyl-1H-pyrimidine-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the thiol group can lead to the formation of disulfides, while nucleophilic substitution reactions can introduce different functional groups at the 2-position . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4,6-Trimethyl-1H-pyrimidine-2-thiol has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a versatile building block for the synthesis of various heterocyclic compounds. In biology and medicine, it exhibits a range of biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties . These diverse activities make it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 4,4,6-trimethyl-1H-pyrimidine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can participate in redox reactions, influencing oxidative processes in the organism . Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4,4,6-Trimethyl-1H-pyrimidine-2-thiol can be compared with other similar compounds, such as 2-thioxopyrimidines and their condensed analogs. These compounds also contain a thiol group at the 2-position and exhibit similar biological activities . this compound is unique due to its specific substitution pattern and the presence of three methyl groups, which can influence its reactivity and biological properties. Other similar compounds include 4,4,6-trimethyl-1-(4-phenyl-thiazol-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione, which has been studied for its anti-inflammatory activity .
Properties
IUPAC Name |
4,4,6-trimethyl-1H-pyrimidine-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-4-7(2,3)9-6(10)8-5/h4H,1-3H3,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJVPBHZMKZXII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C(N1)S)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(N=C(N1)S)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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